

Sulfo-Cy7.5 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B12407794**

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties and applications of **Sulfo-Cy7.5 NHS ester**, a near-infrared fluorescent probe.

Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool in a multitude of research and drug development applications. Its exceptional optical properties, coupled with its ability to covalently label primary amines on biomolecules, make it a preferred choice for sensitive detection in complex biological systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its use in bioconjugation, and a summary of its key applications.

Core Properties and Specifications

Sulfo-Cy7.5 NHS ester is characterized by its high molar extinction coefficient and quantum yield in the NIR spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.^{[1][2][3][4]} The key quantitative data for this fluorophore are summarized in the table below.

Property	Value	Reference
Molecular Weight	~1180.5 g/mol	[1][5]
Chemical Formula	C49H48K3N3O16S4	[1][2][5]
CAS Number	2736437-44-6	[1]
Excitation Maximum (λ_{ex})	~778 nm	[1][3]
Emission Maximum (λ_{em})	~797 nm	[1][3]
Molar Extinction Coefficient	~222,000 cm ⁻¹ M ⁻¹	[1][3]
Fluorescence Quantum Yield	~0.21	[1]
Solubility	Water, DMF, DMSO	[1][2][6]
Storage Conditions	-20°C, desiccated and protected from light	[1][6][7]

Experimental Protocols

The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7.5 allows for its efficient and specific conjugation to primary amines (-NH₂) on proteins, such as the side chain of lysine residues, and other biomolecules.[1][4] The following is a detailed protocol for the labeling of antibodies with **Sulfo-Cy7.5 NHS ester**.

Antibody Labeling Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

1. Antibody Preparation:

- The antibody should be purified and in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
- The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.

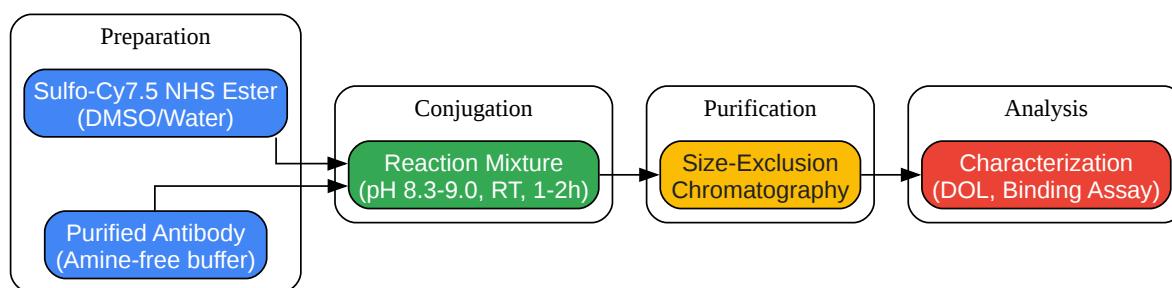
2. Sulfo-Cy7.5 NHS Ester Stock Solution Preparation:

- Allow the vial of **Sulfo-Cy7.5 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or water. For example, dissolve 1 mg of the dye in 100 μ L of DMSO to create a 10 mg/mL solution. This stock solution should be used promptly or can be stored at -20°C for a short period, protected from light and moisture.

3. Conjugation Reaction:

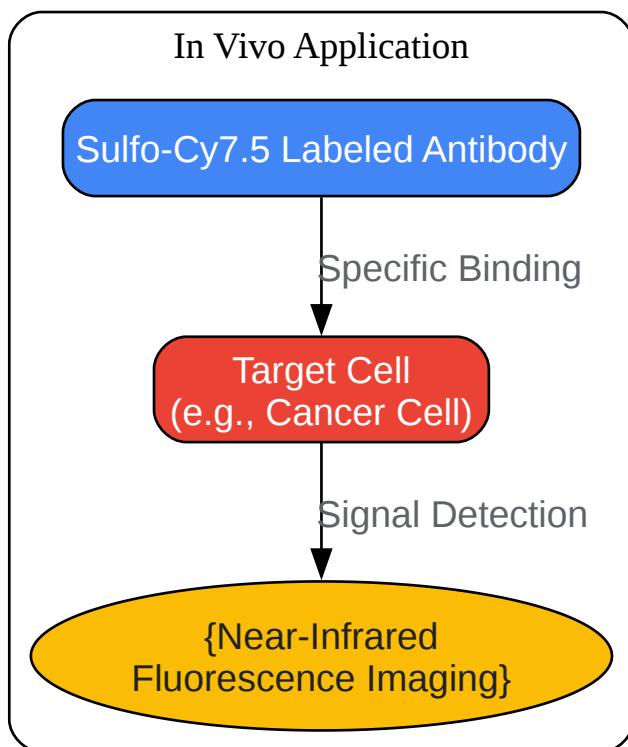
- Adjust the pH of the antibody solution to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.
- A molar excess of the dye to the antibody is required. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended. This may need to be optimized to achieve the desired degree of labeling (DOL).
- Add the calculated volume of the **Sulfo-Cy7.5 NHS ester** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Labeled Antibody:


- Following the incubation, the unreacted dye and byproducts must be removed from the labeled antibody. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis against PBS.
- Collect the fractions containing the labeled antibody, which can be identified by their color and absorbance at both 280 nm (protein) and ~778 nm (dye).

5. Characterization of the Conjugate:

- The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and 778 nm.
- The functionality of the labeled antibody should be assessed through appropriate binding assays.


Visualization of Experimental Workflow and Application

To further illustrate the utility of **Sulfo-Cy7.5 NHS ester**, the following diagrams depict a typical antibody labeling workflow and a conceptual representation of its application in targeted near-infrared fluorescence imaging.

[Click to download full resolution via product page](#)

Caption: A typical workflow for labeling an antibody with **Sulfo-Cy7.5 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of targeted NIR fluorescence imaging using a Sulfo-Cy7.5 labeled antibody.

Applications in Research and Development

The unique spectral properties of Sulfo-Cy7.5 make it an ideal probe for a variety of applications, including:

- **In Vivo Imaging:** Its emission in the near-infrared window allows for deep tissue penetration and reduced background signal, making it highly suitable for non-invasive imaging in small animal models.
- **Flow Cytometry:** The bright fluorescence of Sulfo-Cy7.5 enables the sensitive detection and quantification of cell surface markers.
- **Western Blotting and Immunohistochemistry:** Labeled antibodies can be used for the detection of specific proteins in complex mixtures and tissue sections with high sensitivity.

- Drug Development: The ability to track the biodistribution and target engagement of antibody-drug conjugates and other therapeutic biomolecules in real-time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 NHS Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12407794#sulfo-cy7-5-nhs-ester-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com